molecular formula C10H21BClNO2 B2527330 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride CAS No. 2642160-40-3

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride

Cat. No. B2527330
CAS RN: 2642160-40-3
M. Wt: 233.54
InChI Key: UYUBFYNUIDTURH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, similar compounds undergo borylation and hydroboration reactions . The specific reactions that “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride” undergoes are not known.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

A study by Huang et al. (2021) focuses on the synthesis of boric acid ester intermediates, incorporating the dioxaborolane moiety for structural analysis. Through a three-step substitution reaction, the researchers synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate among other compounds, utilizing techniques like FTIR, NMR spectroscopy, and mass spectrometry for confirmation. X-ray diffraction and DFT calculations were employed to analyze the crystallographic and conformational structures, comparing them with molecular electrostatic potential and frontier molecular orbitals to reveal physicochemical properties (Huang et al., 2021).

Catalytic Enantioselective Synthesis

Another application is in the catalytic enantioselective synthesis of benzyl oximes, preparing compounds like (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride. This process involves borane reduction and uses various reagents, highlighting the role of catalytic enantioselective processes in producing chiral pyridyl amines, which are crucial in medicinal chemistry (Huang et al., 2011).

Electropolymerization for Conducting Polymers

Sotzing et al. (1996) explored the use of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization, creating conducting polymers from low oxidation potential monomers. This study showcases the material science application, particularly in developing electrically conductive polymers with stable properties, which are valuable in electronics and materials engineering (Sotzing et al., 1996).

Optimized Synthesis for Medicinally Important Compounds

Bethel et al. (2012) worked on optimizing the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines through Suzuki coupling, demonstrating the compound's importance in high throughput chemistry and large-scale synthesis of medicinally relevant compounds. This underscores the compound's utility in streamlining the production processes for pharmaceuticals (Bethel et al., 2012).

Anti-inflammatory Agent Synthesis

Rao et al. (1995) investigated the synthesis of tetrahydropyridines as potential anti-inflammatory agents. This research signifies the compound's application in creating therapeutic agents, further emphasizing its versatility in synthesizing compounds with varied biological activities (Rao et al., 1995).

Safety and Hazards

Similar compounds have been reported to cause skin and eye irritation . It is recommended to handle these compounds with protective gloves and eyewear, and to wash skin thoroughly after handling .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8;/h8,12H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUBFYNUIDTURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine hydrochloride

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